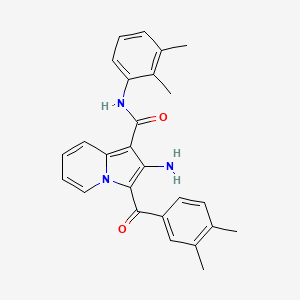

2-amino-3-(3,4-dimethylbenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide

Description

The compound 2-amino-3-(3,4-dimethylbenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide is a structurally complex molecule featuring an indolizine core substituted with a carboxamide group, a 3,4-dimethylbenzoyl moiety, and an N-(2,3-dimethylphenyl) substituent. The molecule’s stereoelectronic properties, including the presence of multiple aromatic and electron-donating groups, may influence its binding affinity to biological targets, such as enzymes or receptors .

Structural characterization of such compounds typically relies on crystallographic tools like SHELX for refinement and ORTEP-3 for graphical representation . The WinGX suite, which integrates these programs, is widely used for small-molecule crystallography, ensuring accurate determination of bond lengths, angles, and torsional parameters .

Properties

IUPAC Name |

2-amino-3-(3,4-dimethylbenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2/c1-15-11-12-19(14-17(15)3)25(30)24-23(27)22(21-10-5-6-13-29(21)24)26(31)28-20-9-7-8-16(2)18(20)4/h5-14H,27H2,1-4H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZJRGBYHYQZJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-3-(3,4-dimethylbenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 290.35 g/mol

- Structure : The compound features an indolizine core substituted with a 3,4-dimethylbenzoyl group and a dimethylphenyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate various biological pathways by binding to enzymes or receptors involved in cell signaling and metabolic processes. The precise mechanisms remain under investigation but may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes linked to cancer proliferation or microbial resistance.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells, making it a candidate for anticancer therapy.

Anticancer Properties

Several studies have highlighted the anticancer potential of related compounds within the same structural class. For instance:

- A study on similar indolizine derivatives showed potent cytotoxicity against colon cancer cells (HCT116 and HT29) and oral squamous cell carcinomas (OSCC) with selectivity indices indicating reduced toxicity towards non-malignant cells .

- The mechanism involved apoptosis induction characterized by caspase activation and mitochondrial membrane potential depolarization, suggesting a similar pathway might be relevant for this compound.

Antimicrobial Activity

Research into related compounds has demonstrated antimicrobial properties. For example:

- Compounds with similar structural motifs have been evaluated for their efficacy against various bacterial strains. These studies suggest that modifications in the benzoyl group can enhance antimicrobial activity .

Study 1: Anticancer Efficacy

A recent study investigated the effects of several indolizine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against cancer cells while sparing normal cells. The study provided data supporting the compound's potential as an antineoplastic agent .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT116 | 5.0 | 10 |

| HT29 | 6.5 | 9 |

| Non-malignant | >30 | - |

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar compounds. The study reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting that structural features significantly influence activity .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Comparison with Similar Compounds

Structural Analogs in Agrochemical Chemistry

Evidence from pesticide chemistry highlights compounds with overlapping substituents:

Key Observations :

Substituent Positioning : The target compound’s 3,4-dimethylbenzoyl group contrasts with the 2,3-dimethylphenyl substituent in xylachlor. This positional variance may alter steric hindrance and binding interactions in biological systems .

Bioactivity : While the target compound’s bioactivity remains uncharacterized, analogs like Xylachlor and Meobal exhibit insecticidal properties, suggesting that the dimethylphenyl groups enhance target selectivity or stability .

Computational and Crystallographic Insights

- SHELX Refinement : The target compound’s structure likely benefits from SHELXL’s precision in modeling disorder and hydrogen bonding, critical for comparing bond parameters with analogs .

- Validation Tools : Programs like PLATON (used in structure validation) ensure that comparative analyses between the target and similar compounds are based on reliable crystallographic data .

Preparation Methods

Scholtz and Tschitschibabin Reactions

The Tschitschibabin reaction, involving condensation of pyridines with α-haloketones, is a classical method for indolizine synthesis. For example:

$$

\text{Pyridine derivative} + \alpha\text{-haloketone} \xrightarrow{\text{base}} \text{Indolizine core}

$$

This method is limited by the availability of substituted pyridines and haloketones but offers a straightforward route to monosubstituted indolizines.

[3+2] Annulation Strategy

A modern approach employs [3+2] cycloadditions between acyl pyridines and α,β-unsaturated aldehydes. Using β-D-glucosamine as a recyclable catalyst, this method achieves trisubstituted indolizines with yields up to 85%. For the target compound, modifying the acyl pyridine to include a 3,4-dimethylbenzoyl moiety could directly incorporate the substituent at position 3 during annulation.

Functionalization Reactions

Introduction of the Amino Group at Position 2

Nitration-Reduction Sequence :

- Nitration : Treat the indolizine core with nitric acid in sulfuric acid to introduce a nitro group at position 2.

- Reduction : Use catalytic hydrogenation (e.g., H₂/Pd-C) or Fe/HCl to convert the nitro group to an amino group.

Direct Amination :

Employ Buchwald-Hartwig coupling with ammonia or a protected amine, though this requires palladium catalysts and precise conditions.

Acylation at Position 3

Friedel-Crafts Acylation :

React the indolizine with 3,4-dimethylbenzoyl chloride in the presence of AlCl₃. This method is effective for electron-rich heterocycles but may require protecting the amino group to prevent side reactions.

Direct Incorporation During Annulation :

Using a pre-functionalized acyl pyridine in the [3+2] annulation avoids post-synthetic modification. For example, 3,4-dimethylbenzoyl-substituted acyl pyridines yield indolizines with the desired group at position 3.

Carboxamide Formation at Position 1

CDI-Mediated Coupling :

Activate indolizine-1-carboxylic acid with 1,1′-carbonyldiimidazole (CDI), then react with 2,3-dimethylaniline. This method achieves yields >90% for tertiary amides.

Reaction Conditions :

- Solvent: Anhydrous DMF or THF

- Temperature: 0°C to room temperature

- Stoichiometry: 1:1.2 (acid:amine)

Comparative Analysis of Methods

Data Tables

Q & A

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.